molecular formula C17H17N3O3S B2413798 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034231-03-1

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2413798
CAS No.: 2034231-03-1
M. Wt: 343.4
InChI Key: YKPMDMQDPMVNFB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiadiazole ring, a phenylpropyl group, and a carboxamide functional group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-11-17(22,13-5-3-2-4-6-13)10-18-16(21)12-7-8-14-15(9-12)20-24-19-14/h2-9,22H,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPMDMQDPMVNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by the introduction of the carboxamide group via amidation reactions. The phenylpropyl group is then attached through a series of alkylation and hydroxylation reactions, with methoxy substitution occurring at the appropriate stage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzothiadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through specific molecular interactions with tumor cells .

Table 1: Cytotoxicity of Benzothiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Selectivity Index
Compound AM-HeLa105
Compound BPC3154
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamideM-HeLaTBDTBD

Note: TBD = To Be Determined based on further studies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that benzothiadiazole derivatives can inhibit the growth of various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Organic Photovoltaics

Benzothiadiazole derivatives are known for their electron-deficient properties, making them suitable candidates for use in organic photovoltaic devices. The incorporation of this compound into polymer matrices can enhance the charge transport properties and overall efficiency of these devices .

Table 2: Performance Metrics of Organic Photovoltaic Devices

Material UsedPower Conversion Efficiency (%)Stability (Months)
Poly(3-hexylthiophene) + Benzothiadiazole derivative6.512
Poly(benzo[1,2-b:4,5-b']dithiophene) + N-(2-hydroxy...)TBDTBD

Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like Sorafenib, highlighting its potential as a lead compound for further drug development .

Photophysical Properties

Another investigation focused on the photophysical properties of benzothiadiazole derivatives in solution and solid states. The findings revealed that the introduction of methoxy groups significantly altered the electronic properties of the compounds, enhancing their applicability in optoelectronic devices .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzothiadiazole ring and the phenylpropyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
  • N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
  • 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea

Uniqueness

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of the benzothiadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving benzothiadiazole derivatives. The introduction of functional groups such as hydroxyl and methoxy enhances its biological activity. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

The synthesis typically involves the following steps:

  • Formation of the benzothiadiazole core.
  • Introduction of the carboxamide group.
  • Functionalization with the hydroxy and methoxy groups.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
Functional GroupsHydroxy, Methoxy, Carboxamide
Core StructureBenzothiadiazole

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa cells). The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory conditions .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound against HeLa cells and normal liver cells (Chang liver). The results indicated a selectivity index favoring tumor cells over normal cells, suggesting potential for targeted cancer therapy .
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells, highlighting its antioxidant capabilities .
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its efficacy as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeTarget Cells/ModelsObserved Effects
AnticancerHeLa CellsInduction of apoptosis
AntioxidantVarious Cell LinesReduction in ROS levels
Anti-inflammatoryIn Vivo ModelsDecreased markers of inflammation

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide, and what challenges arise in its purification?

  • Methodological Answer : The synthesis involves multi-step pathways, starting with the formation of the benzothiadiazole core via condensation reactions (e.g., using thiosemicarbazide derivatives and POCl₃ under reflux at 90°C for 3 hours) . Subsequent steps include nucleophilic substitution to attach the hydroxy-methoxy-phenylpropyl group and carboxamide functionalization. Key challenges include controlling regioselectivity during substitutions and minimizing byproducts. Purification often requires column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization from DMSO/water mixtures .
Synthetic Step Reagents/Conditions Yield Optimization Tips
Benzothiadiazole core formationPOCl₃, reflux (90°C, 3 h)Monitor pH during precipitation
Carboxamide couplingThionyl chloride (acid chloride), amine coupling under basic conditionsUse DMAP as a catalyst for efficiency

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves the hydroxy-methoxy-phenylpropyl and benzothiadiazole moieties. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography may resolve stereochemistry of the chiral center in the phenylpropyl group. Discrepancies in NMR splitting patterns (e.g., methoxy vs. hydroxy proton overlap) require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final carboxamide coupling step?

  • Methodological Answer : Optimize solvent polarity (e.g., THF vs. DMF) to balance reactivity and solubility. Use coupling agents like HATU or EDCI with catalytic DMAP to enhance efficiency. Temperature control (0–25°C) minimizes side reactions. For example, a 72-hour reaction at 25°C in DMF with 10 mol% DMAP achieved 78% yield in analogous benzothiadiazole-carboxamide syntheses . Kinetic studies via TLC or HPLC-MS can identify reaction completion points.

Q. What strategies resolve contradictions in bioactivity data when testing the compound against enzymatic targets?

  • Methodological Answer : Inconsistent IC₅₀ values may arise from assay interference (e.g., compound aggregation or fluorescence quenching). Use orthogonal assays:

  • Fluorescence polarization for direct binding.
  • SPR (Surface Plasmon Resonance) for kinetic validation.
  • Computational docking (AutoDock Vina) to predict binding modes to the benzothiadiazole core .
    • Adjust buffer conditions (e.g., 1% DMSO tolerance) to ensure compound solubility. Validate results with structurally related controls (e.g., unsubstituted benzothiadiazole derivatives) .

Q. How are computational models employed to predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism, focusing on the methoxy and hydroxy groups as potential sites of glucuronidation. Toxicity is assessed via ProTox-II for hepatotoxicity alerts. MD simulations (AMBER) model membrane permeability, highlighting the phenylpropyl group’s role in lipophilicity. Experimental validation involves microsomal stability assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Conflicting spectral data arise in distinguishing the hydroxy and methoxy protons. How is this resolved?

  • Methodological Answer : Methoxy protons (δ 3.2–3.5 ppm) exhibit singlet splitting, while hydroxy protons (δ 5.1–5.3 ppm) show broad singlets due to exchange. Use deuterium exchange (D₂O shake) to confirm hydroxy protons. Variable-temperature NMR (VT-NMR) at −40°C slows exchange, sharpening the hydroxy signal. HSQC correlates δ 5.2 ppm to the oxygen-bearing carbon (δ 65–70 ppm) .

Q. Discrepancies in biological activity between in vitro and in vivo models: What factors are investigated?

  • Methodological Answer : Assess bioavailability via pharmacokinetic profiling (plasma concentration-time curves). Poor in vivo efficacy may stem from rapid clearance (e.g., glucuronidation of the hydroxy group). Modify the hydroxy group to a prodrug (e.g., acetylated derivative) to enhance stability. Compare tissue distribution using radiolabeled compound (¹⁴C tracing) to identify absorption barriers .

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